

Spectroscopic Properties of Prolycopene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prolycopene*

Cat. No.: *B1248880*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolycopene, the 7,9,7',9'-tetra-cis-isomer of lycopene, is a naturally occurring carotenoid found in high concentrations in specific tomato varieties, such as the tangerine tomato. Unlike the all-trans-lycopene predominant in red tomatoes, the unique stereochemistry of **prolycopene** influences its physical, chemical, and biological properties, including its spectroscopic signature. This technical guide provides a comprehensive overview of the spectroscopic properties of **prolycopene**, offering valuable data and methodologies for researchers in the fields of natural product chemistry, pharmacology, and drug development.

UV-Visible Absorption Spectroscopy

The extended π -conjugated system of **prolycopene** is responsible for its characteristic absorption of light in the visible range. The cis-configuration of the double bonds in **prolycopene** results in a hypsochromic shift (a shift to a shorter wavelength) of its absorption maxima compared to the all-trans isomer. This shift is typically around 35-40 nm.

Quantitative Data

Parameter	Value	Solvent
$\lambda_{\text{max}} 1$	~439 - 444 nm	Hexane/Ethanol
$\lambda_{\text{max}} 2$	~465 - 470 nm	Hexane/Ethanol
$\lambda_{\text{max}} 3$	~497 - 502 nm	Hexane/Ethanol
Molar Extinction Coefficient (ϵ)	105,000 L·mol ⁻¹ ·cm ⁻¹	at 439 nm

Note: The exact λ_{max} values can vary slightly depending on the solvent used due to solvent-solute interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like **prolycopene**. While detailed, fully assigned ¹H and ¹³C NMR data for **prolycopene** are not readily available in the public domain, the technique has been instrumental in confirming its 7,9,7',9'-tetra-cis configuration.

For comparative purposes, the ¹H and ¹³C NMR data for all-trans-lycopene are presented below. The presence of cis double bonds in **prolycopene** would lead to distinct changes in the chemical shifts, particularly for the protons and carbons near the cis bonds. Protons on cis-double bonds typically resonate at a slightly different field compared to their trans counterparts, and the through-space interactions in the cis configuration can be observed in 2D NMR experiments like NOESY.

¹H and ¹³C NMR Data for all-trans-Lycopene (for comparison)

¹H NMR (in CDCl_3)

Chemical Shift (ppm)	Multiplicity	Assignment
1.60	s	Me-16, Me-17
1.68	s	Me-18
1.83	s	Me-19, Me-19'
1.97	s	Me-20, Me-20'
5.12	t	H-2
5.95	d	H-6

| 6.25 - 6.75 | m | Olefinic Protons |

¹³C NMR (in CDCl₃)

Chemical Shift (ppm)	Assignment
12.8	C-20, C-20'
17.7	C-19, C-19'
25.7	C-18
26.8	C-16, C-17
39.9	C-3
40.3	C-1

| 124.2 - 137.5 | Olefinic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of **prolycocene** with high accuracy.

The fragmentation of carotenoids in MS is complex. For lycopene isomers, the molecular ion peak $[M]^+$ or the protonated molecule $[M+H]^+$ is typically observed at m/z 536.4382 (for $C_{40}H_{56}$). Common fragmentation patterns for lycopene involve the loss of toluene (92 Da) and xylene (106 Da) from the polyene chain. While specific, detailed fragmentation patterns for **prolycopen**e are not extensively documented, they are expected to show some differences from all-trans-lycopene due to the different stereochemistry, potentially influencing the stability of fragment ions.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and conformation. The Raman spectrum of carotenoids is dominated by three major peaks:

- ν_1 (C=C stretching): around $1515\text{-}1525\text{ cm}^{-1}$
- ν_2 (C-C stretching): around $1155\text{-}1160\text{ cm}^{-1}$
- ν_3 (C-CH₃ rocking): around $1005\text{-}1010\text{ cm}^{-1}$

The exact position of the ν_1 band is sensitive to the length of the conjugated polyene chain and can be used to distinguish between different carotenoids. For **prolycopen**e, the cis-bends in the polyene chain may lead to slight shifts in these characteristic Raman bands compared to all-trans-lycopene.

Experimental Protocols

Extraction and Purification of Prolycopen from Tangerine Tomatoes

Objective: To extract and purify **prolycopen**e from tangerine tomato fruit for spectroscopic analysis.

Materials:

- Tangerine tomatoes
- Acetone (HPLC grade)

- Hexane (HPLC grade)
- Dichloromethane (HPLC grade)
- Methanol (HPLC grade)
- Anhydrous sodium sulfate
- Blender or homogenizer
- Separatory funnel
- Rotary evaporator
- Column for chromatography (e.g., silica gel or C18)

Procedure:

- Homogenization: Wash and chop the tangerine tomatoes. Homogenize the tomato tissue in a blender with acetone.
- Extraction: Filter the homogenate and re-extract the solid residue with a mixture of hexane and acetone (e.g., 1:1 v/v) until the residue is colorless.
- Partitioning: Combine the filtrates and transfer to a separatory funnel. Add water to the extract to facilitate phase separation. The upper hexane layer containing the carotenoids will separate from the lower aqueous layer.
- Washing and Drying: Wash the hexane layer with water to remove any residual acetone and water-soluble impurities. Dry the hexane extract over anhydrous sodium sulfate.
- Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
- Purification: The crude extract can be further purified by column chromatography. For silica gel chromatography, a non-polar solvent system like hexane with increasing amounts of a slightly more polar solvent (e.g., acetone or dichloromethane) can be used for elution. **Prolycopeno** will elute as an orange-colored band.

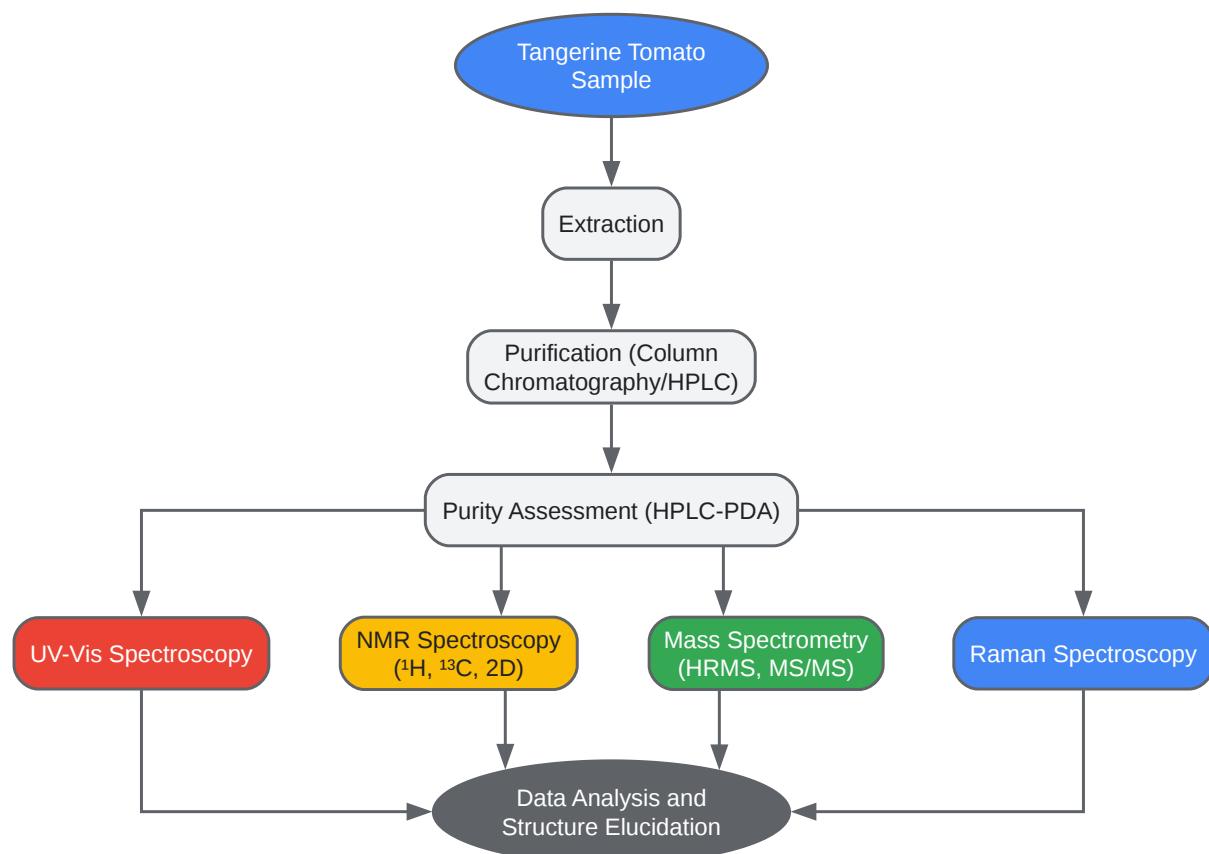
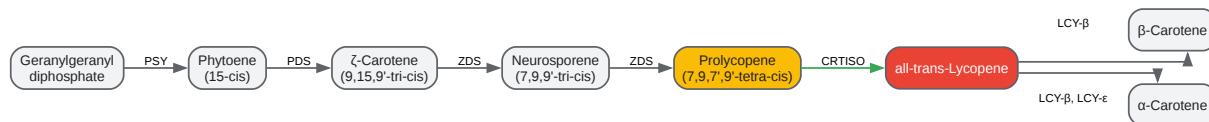
- Purity Check: The purity of the isolated **prolycopeno** can be assessed by HPLC with a photodiode array (PDA) detector.

UV-Vis Spectrophotometry

Objective: To determine the absorption maxima and concentration of a purified **prolycopeno** sample.

Materials:

- Purified **prolycopeno**
- Spectrophotometer grade solvent (e.g., hexane or ethanol)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer



Procedure:

- Sample Preparation: Dissolve a known amount of purified **prolycopeno** in the chosen solvent to obtain a solution with an absorbance in the linear range of the instrument (typically 0.2-0.8).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the spectrophotometer.
- Sample Measurement: Record the absorption spectrum of the **prolycopeno** solution from approximately 350 nm to 600 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}). Use the Beer-Lambert law ($A = \varepsilon bc$) to calculate the concentration of the solution, where A is the absorbance at a specific λ_{max} , ε is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration.

Signaling Pathways and Workflows

Prolycopeno Biosynthesis Pathway

Prolycopene is a key intermediate in the carotenoid biosynthesis pathway in plants. Its formation and subsequent isomerization are critical steps leading to the production of various other carotenoids.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Properties of Prolycopene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1248880#spectroscopic-properties-of-prolycopene\]](https://www.benchchem.com/product/b1248880#spectroscopic-properties-of-prolycopene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com